molecular formula C6H9BrO2 B13464991 1-Bromo-4,4-dimethoxybut-1-yne CAS No. 90878-99-2

1-Bromo-4,4-dimethoxybut-1-yne

Katalognummer: B13464991
CAS-Nummer: 90878-99-2
Molekulargewicht: 193.04 g/mol
InChI-Schlüssel: PAHFMTKTFIVPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4,4-dimethoxybut-1-yne is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a butyne backbone

Eigenschaften

CAS-Nummer

90878-99-2

Molekularformel

C6H9BrO2

Molekulargewicht

193.04 g/mol

IUPAC-Name

1-bromo-4,4-dimethoxybut-1-yne

InChI

InChI=1S/C6H9BrO2/c1-8-6(9-2)4-3-5-7/h6H,4H2,1-2H3

InChI-Schlüssel

PAHFMTKTFIVPHR-UHFFFAOYSA-N

Kanonische SMILES

COC(CC#CBr)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dimethoxybut-1-yne typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a catalyst such as aluminum powder and mercuric chloride. The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through distillation and other separation techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4,4-dimethoxybut-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes depending on the conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Bromo-4,4-dimethoxybut-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4,4-dimethoxybut-1-yne involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it forms a bond with nucleophiles. The presence of the triple bond also allows for various addition reactions, contributing to its versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

    4,4-Dimethoxybut-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-4-methoxybut-1-yne: Contains only one methoxy group, leading to different reactivity and properties.

    1-Bromo-4,4-dimethoxybutane: Saturated analog with different chemical behavior due to the absence of the triple bond.

Uniqueness: 1-Bromo-4,4-dimethoxybut-1-yne is unique due to the combination of a bromine atom, two methoxy groups, and a triple bond. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.